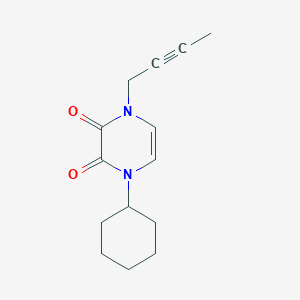
1-(But-2-yn-1-yl)-4-cyclohexyl-1,4-dihydropyrazine-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(But-2-yn-1-yl)-4-cyclohexyl-1,4-dihydropyrazine-2,3-dione” is a complex organic molecule. It contains a but-2-yn-1-yl group, which is a four-carbon chain with a triple bond between the second and third carbons . It also contains a cyclohexyl group, which is a six-carbon ring, and a dihydropyrazine-2,3-dione group, which is a six-membered ring containing two nitrogen atoms and two carbonyl groups .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not available in the literature .Aplicaciones Científicas De Investigación
Impurity Characterization in Drug Manufacturing
During the process development of linagliptin, five new process-related impurities were detected. These impurities were identified, synthesized, and characterized using various spectral techniques (MS, HRMS, 1H-NMR, 13C-NMR, and IR). Understanding these impurities is crucial for quality control during linagliptin production .
Chemical Synthesis and Structure
The industrial manufacturing process of linagliptin involves cyclization reactions. For instance:
Mecanismo De Acción
Direcciones Futuras
Given the lack of information on this compound, future research could focus on elucidating its synthesis, structure, reactivity, and potential applications. This could involve experimental studies to synthesize the compound and characterize its properties, as well as computational studies to predict its behavior .
Propiedades
IUPAC Name |
1-but-2-ynyl-4-cyclohexylpyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-2-3-9-15-10-11-16(14(18)13(15)17)12-7-5-4-6-8-12/h10-12H,4-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYQYVMLDLDRNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1C=CN(C(=O)C1=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(But-2-yn-1-yl)-4-cyclohexyl-1,4-dihydropyrazine-2,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

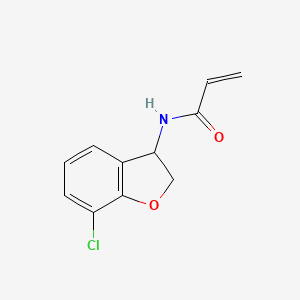

![Tert-butyl 6-phenyl-6-[(prop-2-enoylamino)methyl]-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B2703423.png)
![5-[(4-Methoxyphenyl)methoxy]-2-nitro-aniline](/img/structure/B2703424.png)
![Ethyl 3-(4-methylphenyl)-4-oxo-5-(3-phenylpropanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2703425.png)
![Prop-2-en-1-yl 6-[(carbamoylmethyl)sulfanyl]-5-cyano-4-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2703426.png)
![2-[(4-chloro-2-methoxy-5-methylphenyl)amino]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2703428.png)
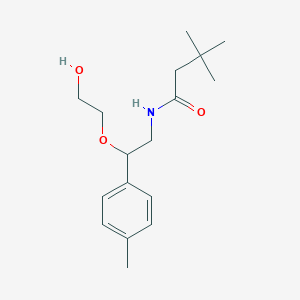
![1-(4-Fluorophenyl)-4-propylsulfanylpyrazolo[3,4-d]pyrimidine](/img/structure/B2703433.png)
![4-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2703434.png)
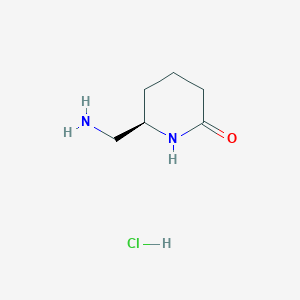
![N-(4-fluorobenzyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2703437.png)
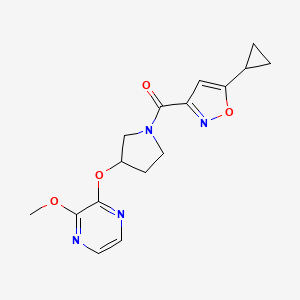
![Methyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)thiazol-4-yl)benzoate](/img/structure/B2703442.png)